Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, amines, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves multiple steps. The starting materials typically include 3,4-diethoxyphenyl ethylamine and 4,7-dimethoxy-1,3-benzodioxole. The synthesis proceeds through a series of reactions including esterification, amidation, and cyclization under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties
Mechanism of Action
The mechanism of action of Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can modulate these targets, leading to changes in cellular functions and biological responses .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
Indole Derivatives: Compounds with similar aromatic ring structures and potential biological activities.
Uniqueness
Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its combination of multiple functional groups and complex structure, which confer specific chemical and biological properties not found in simpler analogues .
Properties
Molecular Formula |
C32H38N2O11 |
---|---|
Molecular Weight |
626.6 g/mol |
IUPAC Name |
ethyl 5-[3-[2-(3,4-diethoxyphenyl)ethylamino]-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C32H38N2O11/c1-6-41-22-10-9-18(13-23(22)42-7-2)11-12-33-25(35)15-19(26-27(36)21(16-34-31(26)37)32(38)43-8-3)20-14-24(39-4)29-30(28(20)40-5)45-17-44-29/h9-10,13-14,16,19H,6-8,11-12,15,17H2,1-5H3,(H,33,35)(H2,34,36,37) |
InChI Key |
ZGJVCJNFFYYNSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CC(C2=CC(=C3C(=C2OC)OCO3)OC)C4=C(C(=CNC4=O)C(=O)OCC)O)OCC |
Origin of Product |
United States |
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